5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine
Overview
Description
5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of an ethylsulfonyl group attached to the benzoxazole ring, which significantly influences its chemical properties and potential applications. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the benzoxazole derivative with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine depends on its interaction with molecular targets. The ethylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. Specific pathways and targets would depend on the context of its use, such as antimicrobial or anticancer applications.
Comparison with Similar Compounds
5-(Methylsulfonyl)-1,3-benzoxazol-2-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Phenylsulfonyl)-1,3-benzoxazol-2-amine: Contains a phenylsulfonyl group, which may alter its chemical properties and biological activity.
Uniqueness: 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine is unique due to the specific influence of the ethylsulfonyl group on its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-ethylsulfonyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-15(12,13)6-3-4-8-7(5-6)11-9(10)14-8/h3-5H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXAZMZRMRYBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294821 | |
Record name | 5-(Ethylsulfonyl)-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852851-86-6 | |
Record name | 5-(Ethylsulfonyl)-2-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852851-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethylsulfonyl)-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(ethanesulfonyl)-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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